[3aR-(3a

Description

The stereochemical descriptor [3aR-(3a…)] denotes a specific spatial configuration in polycyclic organic compounds, where the "3aR" designation follows IUPAC nomenclature rules for defining the absolute configuration of chiral centers or ring junctions . This configuration is critical in determining the physical, chemical, and biological properties of compounds. Examples include:

- 3aR-Santamalactone: A sesquiterpene lactone isolated from chicory, characterized by a bicyclic structure with a γ-lactone ring .

- Chiral Ligands: Such as [3aR-[2(3'aR,8'aS),3'aB,8'aB]]-(+)-2,2'-methylenebis[oxazole], used in asymmetric catalysis .

The diversity of these compounds necessitates systematic comparisons with structural and functional analogs.

Properties

CAS No. |

140690-09-1 |

|---|---|

Molecular Formula |

C24H30O3Si |

Molecular Weight |

394.6 g/mol |

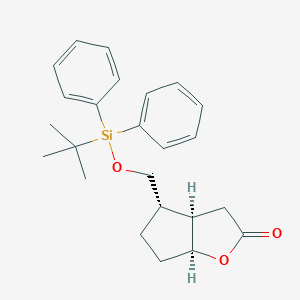

IUPAC Name |

(3aR,4S,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |

InChI |

InChI=1S/C24H30O3Si/c1-24(2,3)28(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-17-18-14-15-22-21(18)16-23(25)27-22/h4-13,18,21-22H,14-17H2,1-3H3/t18-,21-,22+/m1/s1 |

InChI Key |

SZEYRRMRYKLNOX-QIJUGHKUSA-N |

SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC4C3CC(=O)O4 |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3CC[C@H]4[C@@H]3CC(=O)O4 |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC4C3CC(=O)O4 |

Synonyms |

(3aR,4S,6aS)-4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one; (3aR,4S,6aS)-4[(tert-Butyldiphenylsilyoxy)methyl]hexahydro-2H-cyclopenta[b]furan-2-one; |

Origin of Product |

United States |

Preparation Methods

The synthesis of [3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan- typically involves multiple steps. The synthetic route often starts with the preparation of the cyclopenta[b]furan core, followed by the introduction of the tert-butyl diphenylsilyl group. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield. Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl diphenylsilyl group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of [3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues in Sesquiterpenes

3aR-Santamalactone (C15H20O2) was compared to other sesquiterpene lactones, such as artemisinin and parthenolide:

- NMR Profiles : The 3aR configuration in santamalactone results in distinct ¹H-NMR signals (e.g., δ 5.28 ppm for H-3a) and ¹³C-NMR shifts (δ 78.9 ppm for C-3a), differing from artemisinin’s endoperoxide signals (δ 5.86 ppm for H-12) .

Table 1: Key Spectral Data of Sesquiterpenes

Physical and Spectral Properties

- Decahydronaphthofuranones: The [3aR] configuration in (3R,3aR,4aR,8aS,9aR)-decahydronaphthofuran-2-one results in a melting point of 156–158°C, higher than its 3aS diastereomer (142–144°C) due to enhanced crystal packing .

- GC-MS Profiles : Cyclopentacyclooctenes with [3aR] configurations (e.g., in Euodia suaveolens essential oil) elute earlier (RT = 28.55 min) than linear terpenes (RT > 30 min), reflecting lower polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.